Hydrazinecarbothioamide, N-methyl-N-phenyl-
Overview
Description
Hydrazinecarbothioamide, N-methyl-N-phenyl- is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structural properties and potential applications in medicinal chemistry, material science, and industrial processes. The compound is characterized by the presence of a hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-phenylhydrazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Hydrazinecarbothioamide, N-methyl-N-phenyl- often involves large-scale batch or continuous processes. These methods are designed to optimize yield and minimize production costs. The use of advanced reaction monitoring techniques, such as in situ spectroscopy, ensures consistent product quality and efficient process control .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Scientific Research Applications
Hydrazinecarbothioamide, N-methyl-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-methyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hydrazinecarbothioamide, N-methyl-N-phenyl- include:
Hydrazinecarbothioamide, N-phenyl-: Lacks the methyl group, resulting in different reactivity and biological activity.
Hydrazinecarbothioamide, N-methyl-: Lacks the phenyl group, affecting its chemical properties and applications.
Thiosemicarbazide: A simpler analog with distinct chemical behavior and uses.
Uniqueness
Hydrazinecarbothioamide, N-methyl-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-methyl-1-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHCYXOFYPKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21076-11-9 | |
Record name | 21076-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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